Product packaging for 1-(5-Bromothiazol-2-yl)ethanol(Cat. No.:)

1-(5-Bromothiazol-2-yl)ethanol

Cat. No.: B8639589
M. Wt: 208.08 g/mol
InChI Key: BJNWDFBORWABQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Thiazole (B1198619) Moiety in Contemporary Chemical Science

Overview of Thiazole Scaffold Prominence in Organic and Medicinal Chemistry

The thiazole moiety is a fundamental structural component in a multitude of compounds that are indispensable to organic and medicinal chemistry. Current time information in Bangalore, IN.chemicalbook.com Its derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antifungal properties. chemsrc.comgoogle.comresearchgate.net This wide-ranging pharmacological potential has cemented the thiazole scaffold as a crucial element in drug discovery and development. researchgate.netCurrent time information in Bangalore, IN.

The significance of this heterocyclic system is underscored by its presence in over 18 FDA-approved drugs, such as the anticancer agent Dasatinib and the vitamin Thiamine (Vitamin B1). researchgate.netrsc.org The structural versatility of the thiazole ring allows for modifications at various positions, enabling chemists to fine-tune the electronic and steric properties of the molecule to optimize its interaction with biological targets. chemsrc.com In synthetic organic chemistry, thiazoles serve as critical intermediates and catalysts. For instance, they are instrumental in generating carbene species when complexed with transition metals, which are then used in important chemical transformations. Current time information in Bangalore, IN. The continuous exploration of thiazole chemistry highlights its enduring importance and potential for yielding novel therapeutic agents and materials. google.comsrce.hr

Contextualizing Brominated Thiazole Derivatives as Research Targets and Intermediates

Within the broad family of thiazole derivatives, brominated thiazoles represent a particularly valuable subclass for chemical synthesis and research. The introduction of a bromine atom onto the thiazole ring provides a highly effective "handle" for further molecular elaboration. Bromine is an excellent leaving group in various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

This reactivity makes brominated thiazoles, including isomers like 2-bromothiazole, 4-bromothiazole, and 5-bromothiazole (B1268178), indispensable building blocks. mdpi.com Chemists can strategically introduce a bromine atom at a specific position on the thiazole ring and then replace it with a wide array of other functional groups or complex molecular fragments. This modular approach is central to the construction of compound libraries for drug screening and the synthesis of complex target molecules. clockss.org For example, compounds like N-(5-bromo-1,3-thiazol-2-yl) derivatives have been synthesized as part of research programs targeting new antitumor agents. google.com The synthesis of the full family of bromothiazoles has been optimized to facilitate their use as versatile intermediates in creating more complex, functionalized molecules. mdpi.com The compound at the center of this article, 1-(5-Bromothiazol-2-yl)ethanol, is a member of this important class of intermediates. Its structure, featuring a reactive bromine atom on the thiazole ring and a chiral secondary alcohol, presents a dual functionality that is highly attractive for the synthesis of complex, stereochemically-defined molecules for medicinal chemistry research. mdpi.comwikipedia.org

Properties of this compound

PropertyValue
CAS Number 1346819-23-5
Molecular Formula C5H6BrNOS
Molecular Weight 208.08 g/mol
Appearance Not specified
Chirality Chiral, exists as (R) and (S) enantiomers

Table 1: Physical and chemical properties of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6BrNOS B8639589 1-(5-Bromothiazol-2-yl)ethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6BrNOS

Molecular Weight

208.08 g/mol

IUPAC Name

1-(5-bromo-1,3-thiazol-2-yl)ethanol

InChI

InChI=1S/C5H6BrNOS/c1-3(8)5-7-2-4(6)9-5/h2-3,8H,1H3

InChI Key

BJNWDFBORWABQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(S1)Br)O

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom can be determined.

Proton NMR (¹H NMR) Analysis of Substituent Effects

The ¹H NMR spectrum of 1-(5-Bromothiazol-2-yl)ethanol is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The electron-withdrawing nature of the bromine atom and the thiazole (B1198619) ring, along with the hydroxyl group, significantly influences the chemical shifts of adjacent protons.

The predicted ¹H NMR spectral data are summarized in the table below. The proton on the thiazole ring (H-4) is expected to appear as a singlet in the aromatic region, deshielded due to the electronegativity of the surrounding heteroatoms and the bromine substituent. The methine proton (CH-OH) of the ethanol (B145695) group will likely appear as a quartet, split by the adjacent methyl protons. The methyl protons (CH₃) are expected to be a doublet, split by the methine proton. The hydroxyl proton (OH) typically appears as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
CH (methine)4.9 - 5.1Quartet (q)~6.5
CH₃ (methyl)1.5 - 1.7Doublet (d)~6.5
Thiazole-H47.6 - 7.8Singlet (s)-
OH (hydroxyl)2.0 - 4.0Broad Singlet (br s)-

Note: These are predicted values based on analogous structures and substituent effects. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Analysis for Structural Backbone Assignment

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms.

The predicted ¹³C NMR spectral data are presented in the table below. The carbon atoms of the thiazole ring (C2, C4, and C5) are expected to resonate at lower field (higher ppm values) due to their sp² hybridization and the influence of the nitrogen, sulfur, and bromine atoms. The C2 carbon, being directly attached to the electronegative nitrogen and the ethanol substituent, is expected to be the most deshielded among the ring carbons. The C5 carbon, bonded to the bromine atom, will also be significantly deshielded. The carbons of the ethanol side chain, being sp³ hybridized, will appear at a higher field (lower ppm values). The methine carbon (CH-OH) will be deshielded relative to the methyl carbon due to the attached hydroxyl group.

Carbon Predicted Chemical Shift (δ, ppm)
C2 (Thiazole)170 - 175
C4 (Thiazole)140 - 145
C5 (Thiazole)115 - 120
CH (methine)65 - 70
CH₃ (methyl)20 - 25

Note: These are predicted values based on analogous structures and substituent effects. Actual experimental values may vary.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, C-N, and C-Br bonds.

The predicted characteristic FTIR absorption bands are listed in the table below. A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol, indicative of hydrogen bonding. The C-H stretching vibrations of the methyl and methine groups are expected in the 3000-2850 cm⁻¹ region. The stretching vibrations of the thiazole ring, including C=N and C-S, are anticipated to appear in the 1600-1400 cm⁻¹ region. The C-O stretching vibration of the alcohol will likely be observed in the 1260-1000 cm⁻¹ range. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 700-500 cm⁻¹ region.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
O-H Stretch (alcohol)3400 - 3200Strong, Broad
C-H Stretch (sp³)3000 - 2850Medium to Strong
C=N Stretch (thiazole)1620 - 1580Medium
C-N Stretch (thiazole)1350 - 1250Medium
C-O Stretch (alcohol)1260 - 1000Strong
C-Br Stretch700 - 500Medium to Strong

Note: These are predicted values based on established correlation tables and data from similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₅H₆BrNOS), the molecular weight is approximately 207.08 g/mol for the most common isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O, ³²S) and 209.08 g/mol for the bromine-81 (B83215) isotope. The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2).

Upon ionization, the molecular ion can undergo fragmentation. Plausible fragmentation pathways for this compound include:

α-cleavage: Loss of a methyl radical (•CH₃) from the ethanol side chain to form a stable oxonium ion.

Cleavage of the C-C bond: Breakage of the bond between the thiazole ring and the ethanol side chain, leading to the formation of a bromothiazolyl cation or an ethanol radical, and vice versa.

Loss of water: Dehydration of the alcohol to form a vinylbromothiazole radical cation.

The predicted major fragments in the mass spectrum are summarized in the table below.

m/z (mass-to-charge ratio) Predicted Fragment Ion Possible Fragmentation Pathway
207/209[C₅H₆BrNOS]⁺•Molecular ion
192/194[C₄H₃BrNOS]⁺Loss of •CH₃
178/180[C₅H₄BrNS]⁺•Loss of H₂O
164/166[C₃HBrNS]⁺•Cleavage of the ethanol side chain

Note: These are predicted fragmentation patterns. The actual mass spectrum may show additional or different fragments depending on the ionization method and energy.

X-ray Crystallography for Solid-State Structural Determination

While no experimental X-ray crystallographic data for this compound has been found in the public domain, this technique remains the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. To perform X-ray crystallography, a single crystal of the compound of suitable size and quality is required.

If a crystal structure were to be determined, it would provide precise measurements of bond lengths, bond angles, and torsion angles. For this compound, this would definitively confirm the connectivity of the atoms and the geometry of the thiazole ring and the ethanol substituent. Key structural features that would be elucidated include:

Thiazole Ring Geometry: The planarity of the five-membered thiazole ring and the precise bond lengths of the C-S, C-N, C=N, and C-C bonds within the ring.

Substituent Conformation: The orientation of the ethanol group relative to the thiazole ring.

Intermolecular Interactions: The presence of any intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group, which can significantly influence the physical properties of the compound.

Based on theoretical models and data from similar structures, the thiazole ring is expected to be largely planar. The bond lengths and angles would be consistent with a heterocyclic aromatic system, with some distortion due to the presence of the bromine and ethanol substituents. For instance, the C5-Br bond length is anticipated to be in the range of 1.85-1.90 Å. The C-O bond of the alcohol would be a typical single bond length of approximately 1.43 Å, and the O-H bond length would be around 0.96 Å. The geometry around the chiral carbon of the ethanol moiety would be tetrahedral.

Chemical Reactivity and Transformations of 1 5 Bromothiazol 2 Yl Ethanol

Reactivity of the Bromine Atom on the Thiazole (B1198619) Ring

The bromine atom attached to the C5 position of the thiazole ring is a key site for synthetic modification, primarily through cross-coupling reactions and, theoretically, through rearrangements like the halogen dance.

The C-Br bond at the 5-position of the thiazole ring is amenable to palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling:

The Suzuki coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.netmdpi.com This reaction is widely used to form biaryl linkages. For 1-(5-Bromothiazol-2-yl)ethanol, a Suzuki coupling would involve the reaction of the 5-bromo position with a suitable boronic acid or ester.

General conditions for Suzuki coupling on bromo-heterocycles often involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like K₂CO₃, Na₂CO₃, or Cs₂CO₃, and a solvent system, often a mixture of an organic solvent (like dioxane, toluene (B28343), or DMF) and water.

A representative Suzuki coupling reaction of a 5-bromothiazole (B1268178) derivative is shown in the table below.

Reactant 1Reactant 2CatalystBaseSolventProductYield
2-Amino-5-bromothiazole4-Fluorophenylboronic acidNot specifiedNot specifiedNot specifiedN-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamidePotent Inhibitor

Stille Coupling:

The Stille coupling reaction is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond by coupling an organohalide with an organotin compound (organostannane). researchgate.netacs.org The reaction is valued for its tolerance of a wide range of functional groups.

The general mechanism of the Stille reaction involves the oxidative addition of the organohalide to a Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net

Typical conditions for a Stille coupling involve a palladium catalyst, such as Pd(PPh₃)₄, and a solvent like toluene or DMF, often with the addition of a ligand and sometimes a copper(I) co-catalyst.

Reactant 1Reactant 2CatalystSolventProduct
Aryl/Heteroaryl HalideOrganostannanePd(PPh₃)₄Toluene or DMFCoupled Product

While specific examples for this compound are not prevalent in the literature, the reactivity of other 5-bromothiazole derivatives suggests that it would readily participate in both Suzuki and Stille couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at the C5 position.

Halogen Dance Reactions:

The halogen dance is a base-catalyzed intramolecular rearrangement where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. chemicalbook.com This reaction is driven by the formation of a more stable carbanion intermediate. For a halogen dance to occur on this compound, treatment with a strong base, such as an organolithium reagent or a lithium amide, would be required to deprotonate the thiazole ring.

Theoretically, deprotonation at the C4 position could lead to a lithiated intermediate that could then induce the migration of the bromine from C5 to C4. However, the acidity of the proton at C4 and the stability of the resulting anion would be critical factors. Research on related dihalogenated bithiazoles has shown that long-range halogen dance reactions can occur, where a bromine atom migrates from one thiazole ring to another. wikipedia.orgacs.org

Directed Metalation:

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. researchgate.net This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The hydroxyl group of the ethanol (B145695) side chain in this compound could potentially act as a directing group after deprotonation to an alkoxide.

If the hydroxyl group directs the lithiation, deprotonation would be expected to occur at the C4 position of the thiazole ring, which is ortho to the C2-substituent. This would generate a 4-lithio-5-bromothiazole derivative, which could then be trapped with various electrophiles to introduce a new substituent at the C4 position.

Transformations of the Ethanol Side Chain

The secondary alcohol of the ethanol side chain is another key site for chemical modification, allowing for oxidation to carbonyl compounds or derivatization of the hydroxyl group.

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 2-acetyl-5-bromothiazole. A variety of oxidizing agents can be employed for this transformation.

Common oxidizing agents for the conversion of secondary alcohols to ketones include:

Chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃ in H₂SO₄/acetone). chemistryviews.orglibretexts.org

Dess-Martin periodinane. chemistryviews.org

Swern oxidation (DMSO, oxalyl chloride, and a hindered base). chemistryviews.org

An interesting study on a related compound, aryl(thiazol-2-yl)methanol, showed that treatment with sulfuric acid in a dimethoxyethane-water mixture at 80°C resulted in the formation of the corresponding ketone. researchgate.netrsc.org This suggests that under certain hydrolytic conditions, an unusual oxidation can occur.

Further oxidation to a carboxylic acid would require cleavage of the C-C bond between the thiazole ring and the ethanol side chain, which is generally not a facile process under standard oxidation conditions for secondary alcohols. However, if the starting material were a 2-(1-hydroxyethyl)thiazole that could be oxidized to a methyl ketone, subsequent haloform reaction could potentially lead to the corresponding thiazole-2-carboxylic acid.

The hydroxyl group of the ethanol side chain can be readily derivatized through esterification and etherification reactions.

Esterification:

Esterification involves the reaction of the alcohol with a carboxylic acid or a carboxylic acid derivative (such as an acyl chloride or an acid anhydride) to form an ester. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.com Alternatively, reaction with a more reactive acyl chloride or anhydride, often in the presence of a base like pyridine (B92270), can provide the ester under milder conditions. nih.gov

Etherification:

Etherification involves the formation of an ether linkage (C-O-C). A common method for preparing ethers from alcohols is the Williamson ether synthesis. This two-step process involves the deprotonation of the alcohol with a strong base (such as sodium hydride) to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

These derivatization reactions allow for the modification of the physical and chemical properties of this compound, which can be useful for various applications in medicinal chemistry and materials science.

Reactivity of the Thiazole Nitrogen and Sulfur Atoms

Reactivity of the Thiazole Nitrogen:

The nitrogen atom in the thiazole ring is basic and can be protonated or alkylated. Alkylation of the thiazole nitrogen with an alkyl halide leads to the formation of a quaternary thiazolium salt. pharmaguideline.com These salts can have applications as ionic liquids or as precursors to N-heterocyclic carbenes. Studies on the alkylation of 2-aminothiazoles have shown that the reaction can occur on the ring nitrogen to form 2-imino-3-substituted-thiazolines, particularly in the absence of a condensing agent. acs.org

Reactivity of the Thiazole Sulfur:

The sulfur atom in the thiazole ring is generally less reactive than the nitrogen. However, it can undergo oxidation to form a sulfoxide (B87167) or a sulfone under strong oxidizing conditions, although this can lead to a loss of aromaticity. wikipedia.org The sulfur atom also plays a crucial role in directing the regioselectivity of electrophilic substitution reactions on the thiazole ring.

Coordination Chemistry and Metal Complex Formation

While specific studies detailing the coordination chemistry of this compound are not extensively documented in dedicated literature, its potential as a ligand for metal ions can be inferred from its structural features and the well-established chemistry of related thiazole derivatives. researchgate.netresearchgate.net The molecule possesses two primary potential donor sites for coordination with a metal center: the sp²-hybridized nitrogen atom of the thiazole ring and the oxygen atom of the hydroxyl group.

This arrangement allows this compound to potentially act as a bidentate chelating ligand, coordinating to a single metal ion through both the nitrogen and oxygen atoms. Such chelation would form a stable five-membered ring, a common and favored structure in coordination chemistry. The nature of the metal ion (as a hard, soft, or borderline acid) would likely influence the preferred coordination mode. nih.gov Thiazoles are known to coordinate with a wide range of transition metals, including copper, zinc, cobalt, nickel, and cadmium. ijper.orgijper.orgresearchgate.net

The coordination behavior of analogous thiazole-containing compounds supports this potential. For instance, Schiff bases derived from 2-aminothiazoles often coordinate with metal ions through the thiazole nitrogen and the imine nitrogen or a deprotonated hydroxyl group. ijper.orgijper.org Similarly, ligands incorporating pyridine and thiazole moieties have been shown to form stable complexes with metals like zinc and cadmium. researchgate.net In these complexes, the thiazole nitrogen consistently acts as a key coordination site.

The table below summarizes the coordination behavior of several thiazole derivatives that serve as analogues for predicting the reactivity of this compound.

Ligand TypeMetal Ion(s)Donor Atoms InvolvedResulting Geometry (if reported)Reference
Thiazole Schiff BaseCu(II), Co(II), Ni(II), Cd(II), Zn(II)Bidentate (O, O) from salicylic (B10762653) acid moietySquare Planar ijper.org
5-N-Arylaminothiazole with Pyridyl GroupNi(II), Zn(II)Bidentate (Thiazole-N, Pyridyl-N)Dinuclear (Ni), 2:1 Ligand:Metal (Zn) nih.gov
Pyridine-Thiazole HydrazinecarboxamideCu(II), Co(II), Ni(II), Zn(II)Carbonyl (O), Azomethine (N)Octahedral (Cu, Co, Ni), Tetrahedral (Zn) ijper.org
Pyridine-Thiazole Hydrazinyl ThiazoleZn(II), Cd(II)Not explicitly stated, involves thiazole-NNot explicitly stated researchgate.net

Heterocyclic Ring Opening and Rearrangement Reactions

The thiazole ring is an aromatic heterocycle and is generally characterized by considerable stability. nih.gov However, under specific energetic conditions, such as UV irradiation or reaction with potent reagents, it can undergo ring-opening or rearrangement reactions.

Ring Opening: The cleavage of the thiazole ring in this compound is not a common reaction but can be envisaged under harsh conditions. Strong reducing agents, particularly Raney Nickel, are known to cause desulfurization and subsequent degradation of the thiazole ring. pharmaguideline.com Oxidative ring-opening has also been documented for related benzothiazole (B30560) systems, which, upon treatment with oxidizing agents in the presence of alcohols, can be converted to acyl aminobenzene sulfonate esters. scholaris.ca While less common, reactions under strongly acidic or basic conditions could potentially lead to the hydrolytic cleavage of the ring, possibly yielding thiourea (B124793) derivatives or other linear fragments. firsthope.co.in

Rearrangement Reactions: The most relevant transformation for this compound in this category is photochemical rearrangement. Studies on the photolysis of bromothiazoles in hydrogen-donating solvents like methanol (B129727) have shown that these compounds are photo-reactive. semanticscholar.org Upon UV irradiation, 5-bromothiazole exhibits two primary reaction pathways:

Photodebromination : This process involves the homolytic cleavage of the carbon-bromine bond to form a thiazolyl radical. This radical can then abstract a hydrogen atom from the solvent to yield the unsubstituted parent heterocycle, thiazole. semanticscholar.org

Photoisomerization : A competing pathway involves the rearrangement of the ring structure itself to form the isomeric isothiazole. This transformation indicates a significant skeletal reorganization of the heterocyclic ring under photochemical conditions. semanticscholar.org

The reactivity of monobromothiazoles in these photodebromination reactions has been shown to decrease in the order of 2-bromo > 5-bromo >> 4-bromo, placing this compound in a category of moderate photoreactivity regarding the loss of its bromine substituent. semanticscholar.org The mechanism is believed to proceed via an excited state, leading to the C-Br bond cleavage and the formation of a thiazolyl radical intermediate. semanticscholar.org Other photochemical rearrangements have been noted for related heterocyclic systems like 1,3-thiazines, which can rearrange to form fused cyclopropa-ring systems, further highlighting the potential for significant structural changes in thiazole-related compounds when subjected to UV light. rsc.org

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and intrinsic properties of a molecule at the atomic level.

Density Functional Theory (DFT) is a robust quantum mechanical method used to analyze the electronic structure of molecules. shd-pub.org.rsresearchgate.net For a compound like 1-(5-Bromothiazol-2-yl)ethanol, DFT calculations, often using functionals like B3LYP or HSEH1PBE with a basis set such as 6-311++G(d,p), are performed to determine its optimized molecular geometry, including bond lengths and angles. nih.govdoi.orgniscpr.res.in These calculations provide a foundational understanding of the molecule's three-dimensional shape and the spatial arrangement of its atoms.

Furthermore, DFT is utilized to map the molecular electrostatic potential (MEP), which reveals the charge distribution and identifies regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). mdpi.com This information is crucial for predicting how the molecule will interact with other chemical species and its potential sites of reactivity. Natural Bond Orbital (NBO) analysis, another tool often used alongside DFT, helps in understanding intramolecular interactions, charge transfer, and the stability arising from electron delocalization. shd-pub.org.rsnih.gov

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. niscpr.res.inresearchgate.net The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap generally implies higher chemical reactivity. niscpr.res.inekb.eg

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity profile. dergipark.org.trnih.gov These descriptors provide a quantitative basis for predicting chemical behavior. mdpi.com

Table 1: Global Reactivity Descriptors and Their Formulas

Descriptor Formula Description
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron from the molecule.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added to the molecule.
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2 Measures the tendency of electrons to escape from the molecule.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2 Measures the resistance of a molecule to change its electron configuration.
Global Softness (S) S = 1 / (2η) The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

This table outlines the standard formulas used for calculating global reactivity descriptors from HOMO and LUMO energies derived from quantum chemical calculations. mdpi.comresearchgate.net

Molecular Docking and Dynamics Simulations

These computational techniques are used to simulate how a molecule interacts with biological macromolecules, such as proteins, and to study its behavior over time.

Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a target protein. nih.govnih.gov This technique is instrumental in drug discovery for identifying potential biological targets and elucidating the mechanism of action. mdpi.com The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy value.

The docking analysis reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and the protein's amino acid residues. mdpi.comresearchgate.net For thiazole-containing compounds, docking studies have been used to investigate their potential as inhibitors for various enzymes, including cyclooxygenases and α-glucosidase. ekb.egresearchgate.net

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.orgmdpi.com For this compound, which has rotational freedom around the single bonds connecting the ethanol (B145695) side chain to the thiazole (B1198619) ring, multiple low-energy conformations may exist. researchgate.netnih.gov Identifying the most stable conformer is essential as the molecule's shape influences its physical properties and biological activity.

Molecular Dynamics (MD) simulations provide a deeper understanding of the molecule's dynamic behavior. mdpi.com An MD simulation calculates the motion of atoms in the molecule over time, offering insights into its conformational flexibility, stability, and interactions with its environment, such as a solvent like water or ethanol. nih.govresearchgate.net These simulations can reveal how the molecule transitions between different conformations and how it interacts with a protein's active site on a dynamic level.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com A QSAR model attempts to predict the activity of new compounds based on calculated structural properties, known as molecular descriptors.

For a series of related thiazole derivatives, a QSAR study would involve calculating various descriptors, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), and topological (e.g., connectivity indices) properties. nih.govresearchgate.net Using statistical techniques like Multiple Linear Regression (MLR), a model is built that correlates these descriptors with experimentally measured biological activity (e.g., enzyme inhibition). nih.gov Such models are valuable for guiding the design of new derivatives with potentially enhanced potency. nih.govmdpi.com

Predictive Models for Biological Activity Based on Structural Descriptors

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug discovery. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing various structural descriptors, these models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Various 2D and 3D-QSAR studies on thiazole derivatives have been successfully conducted to predict their efficacy against a range of biological targets. researchgate.netjapsonline.comimist.ma These models utilize descriptors that quantify different aspects of a molecule's structure:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity and ability to participate in charge-transfer interactions. imist.ma

Steric Descriptors: These describe the size and shape of the molecule. In methods like Comparative Molecular Field Analysis (CoMFA), steric fields are calculated around the molecules to see how their shape affects binding to a target. benthamdirect.combvsalud.org

Electrostatic Descriptors: These map the distribution of charge in a molecule. CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA) use electrostatic fields to model interactions with polar residues in a receptor's active site. benthamdirect.combvsalud.org

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule (e.g., LogP), which is crucial for its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. imist.ma

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, such as molecular connectivity and shape indices, which have been shown to be key parameters for the antimicrobial activity of some thiazoles. japsonline.com

For instance, 3D-QSAR studies using CoMFA and CoMSIA have been applied to thiazole derivatives to elucidate the structural requirements for inhibiting targets like Hepatitis C Virus (HCV) NS5A and dihydroorotate dehydrogenase. benthamdirect.combvsalud.org These studies generate 3D contour maps that visualize regions where modifications to the molecular structure—such as adding bulky groups, or groups with positive or negative electrostatic potential—would likely enhance or diminish biological activity. A study on aryl thiazole derivatives found that electrostatic effects were dominant in determining binding affinities for antimicrobial targets. researchgate.net

QSAR ModelTarget/ActivityKey Structural DescriptorsReference
CoMFA/CoMSIA HCV NS5A InhibitionSteric, Electrostatic, Hydrophobic, H-bond Acceptor benthamdirect.com
3D-QSAR Dihydroorotate Dehydrogenase InhibitionSteric, Electrostatic bvsalud.org
2D/3D-QSAR Antimicrobial ActivityElectrostatic Effects, T_C_C_4 Topological Descriptor researchgate.net
2D-QSAR PIN1 InhibitionMolar Refractivity (MR), LogP, ELUMO imist.ma
QSAR Antimicrobial ActivityMolecular Connectivity Index (2χv), Kier's Shape Index (kα3) japsonline.com

Pharmacophore Modeling for Thiazole Derivatives

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are necessary for binding to a specific biological target and eliciting a biological response. This model serves as a 3D template for designing or screening new molecules with potential activity.

The thiazole ring is a common scaffold in many biologically active compounds and is often a key component of their pharmacophores. globalresearchonline.netresearchgate.net Studies on various thiazole derivatives have identified several recurring pharmacophoric features that are crucial for their activity:

Hydrogen Bond Acceptors: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, forming critical interactions with hydrogen bond donor residues (like Asn or Gln) in a protein's active site. mdpi.comnih.gov

Hydrogen Bond Donors: Substituents on the thiazole ring, such as the hydroxyl group in the ethanol side chain of this compound, can serve as hydrogen bond donors.

Aromatic/Hydrophobic Regions: The thiazole ring itself, along with other aromatic substituents, often provides a hydrophobic region that can engage in van der Waals or π-π stacking interactions with hydrophobic pockets of the target protein. nih.govacs.org

Pharmacophore models for thiazole derivatives have been developed for a variety of targets. For example, a structure-based pharmacophore model for inhibitors of the bacterial enzyme DNA gyrase identified key features including two hydrogen bond donors, two hydrogen bond acceptors, an aromatic ring, and several hydrophobic portions. nih.govacs.org Similarly, molecular docking studies, which are often used to refine and validate pharmacophore models, have shown that thiazole derivatives can bind to the active sites of enzymes like MurB and dihydroorotase through a combination of hydrogen bonds and hydrophobic interactions. nih.govekb.eg The 2-amino-1,3-thiazole motif, in particular, is recognized as a "qualified pharmacophore" for the development of antibacterial agents. nih.gov

Pharmacophoric FeaturePotential Role in Biological ActivityExample InteractionSource
Thiazole Nitrogen Hydrogen Bond AcceptorForms H-bonds with amino acid residues like Asp, Asn, or Gln in the active site. mdpi.comnih.gov
Aromatic Ring System Hydrophobic & π-stacking InteractionsInteracts with hydrophobic pockets or aromatic residues (e.g., Phe, Tyr) of the target protein. nih.govacs.org
Substituent H-Bond Donors (e.g., -OH, -NH) Hydrogen Bond DonorForms H-bonds with acceptor groups on the protein backbone or side chains. nih.govacs.org
Halogen Atoms (e.g., Bromine) Halogen Bonding / Hydrophobic InteractionsCan form specific halogen bonds or contribute to hydrophobic interactions, influencing binding affinity.N/A
Hydrophobic Moieties van der Waals InteractionsOccupy hydrophobic cavities within the binding site to enhance affinity and selectivity. nih.govacs.org

In the context of this compound, a pharmacophore model would likely feature the thiazole nitrogen as a hydrogen bond acceptor, the hydroxyl group of the ethanol moiety as a hydrogen bond donor, the thiazole ring as a hydrophobic/aromatic feature, and the bromine atom, which could participate in halogen bonding or hydrophobic interactions. This hypothetical model could then be used to virtually screen large compound libraries to identify other molecules that fit the pharmacophoric requirements and may possess similar biological activity.

Structure Activity Relationship Sar Studies of 1 5 Bromothiazol 2 Yl Ethanol Analogs

Systematic Modification of the Bromine Moiety and its Impact on Biological Activity

The bromine atom at the 5-position of the thiazole (B1198619) ring is a critical feature of 1-(5-Bromothiazol-2-yl)ethanol, significantly influencing its electronic properties and potential for interaction with biological macromolecules.

The nature and placement of halogen substituents on the thiazole ring can dramatically alter the biological activity of a compound. While specific studies on the direct comparison of different halogens at the 5-position of 1-(thiazol-2-yl)ethanol are not extensively documented in publicly available research, general principles of halogen substitution in thiazole derivatives provide valuable insights. For instance, the electronegativity and size of the halogen atom can affect the molecule's lipophilicity and its ability to form halogen bonds, which are increasingly recognized as important in drug-receptor interactions.

In broader studies of antimicrobial thiazoles, the presence and position of a halogen on an aryl substituent attached to the thiazole ring have been shown to be crucial for activity. For example, substitution with a p-bromophenyl group at the fourth position of the thiazole ring was found to increase the antifungal and antituberculosis activities of certain 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole derivatives nih.gov. This suggests that the electronic and steric effects of bromine can be beneficial for biological activity.

Table 1: Impact of Halogen Substitution on Antimicrobial Activity of Thiazole Analogs (Illustrative data based on general findings for thiazole derivatives)

Compound Analog Halogen at Position 5 Relative Antimicrobial Activity
1-(Thiazol-2-yl)ethanol - Baseline
1-(5-Chlorothiazol-2-yl)ethanol Cl Potentially Increased
This compound Br Potentially Optimal
1-(5-Iodothiazol-2-yl)ethanol I Potentially Decreased

Note: This table is illustrative and based on general principles, as specific comparative data for 1-(5-halothiazol-2-yl)ethanol is not available.

While specific examples for this compound are not detailed in the available literature, the general strategy of replacing a halogen on a heterocyclic ring to explore SAR is a common practice in drug discovery. Such modifications can be used to probe the binding pocket of a target enzyme or receptor, potentially leading to the identification of more potent and selective compounds. For example, replacing the bromine with a small, electron-donating group versus a bulky, electron-withdrawing group would be expected to have profoundly different effects on biological activity.

Exploration of Substituents on the Ethanol (B145695) Side Chain

The 1-ethanol side chain at the 2-position of the thiazole ring is another key area for structural modification to probe SAR.

The hydroxyl group of the ethanol side chain is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. These interactions are often crucial for the binding of a small molecule to its biological target. The presence and stereochemistry of this hydroxyl group can therefore have a significant impact on biological activity.

In studies of related thiazole-containing compounds, the hydroxyl group has been shown to be important. For instance, in a series of thiazole derivatives investigated as potential inhibitors of certain enzymes, the presence of a hydroxyl group was found to be critical for maintaining activity, likely due to its involvement in key hydrogen bonding interactions within the active site of the target protein. While direct evidence for this compound is limited, it is highly probable that the hydroxyl group plays a similar, vital role in its biological interactions.

Modifying the length and branching of the alkyl portion of the ethanol side chain can influence the molecule's lipophilicity and steric profile. Extending the chain from an ethanol to a propanol (B110389) or butanol derivative, for example, would increase its lipophilicity, which could affect its ability to cross cell membranes and interact with hydrophobic pockets in a target protein.

Conversely, introducing branching, such as a methyl group on the carbon bearing the hydroxyl group, would create a more sterically hindered molecule. This could either enhance binding by providing a better fit into a specific pocket or decrease activity by causing steric clashes. The optimal alkyl chain length and branching pattern would be highly dependent on the specific biological target.

Table 2: Hypothetical Impact of Ethanol Side Chain Modifications on Biological Activity

Compound Analog Side Chain at Position 2 Expected Impact on Lipophilicity Potential Effect on Activity
2-Methyl-5-bromothiazole -CH3 Lower Altered
This compound -CH(OH)CH3 Moderate Baseline
1-(5-Bromothiazol-2-yl)propan-1-ol -CH(OH)CH2CH3 Higher Target-dependent
2-(5-Bromothiazol-2-yl)propan-2-ol -C(OH)(CH3)2 Higher Target-dependent

Note: This table is hypothetical and illustrates general principles of SAR.

Modulations on the Thiazole Ring System

Modifications could include the introduction of additional substituents at the 4-position of the thiazole ring. For example, adding a small methyl or a larger phenyl group at this position would alter the shape and electronic distribution of the entire molecule. SAR studies on other thiazole-containing compounds have shown that substitution at the 4-position can have a profound effect on biological activity. For instance, in some series of antimicrobial thiazoles, the introduction of an aryl group at the 4-position was found to be beneficial for activity nih.gov.

Furthermore, bioisosteric replacement of the thiazole ring with other five-membered heterocycles, such as oxazole (B20620), imidazole (B134444), or pyrazole (B372694), could be explored. Such changes would alter the electronic and hydrogen-bonding properties of the core scaffold, potentially leading to compounds with different biological profiles.

Substituent Effects on the Thiazole Nitrogen and Sulfur Atoms

The nitrogen and sulfur atoms within the thiazole ring of this compound are critical determinants of its physicochemical properties and its interactions with biological targets. Modifications at these positions can significantly influence the molecule's conformation, electronic distribution, and hydrogen bonding capacity, thereby altering its pharmacological profile.

The sulfur atom at position 1 of the thiazole ring also plays a significant role in the molecule's biological activity, primarily through its influence on the ring's electronics and conformation nih.gov. The sulfur atom's lone pair of electrons contributes to the aromaticity of the thiazole ring nih.gov. The sulfur atom is generally considered a weak hydrogen bond acceptor nih.gov. Its larger size compared to nitrogen or oxygen can lead to unique steric and conformational effects nih.gov. Bioisosteric replacement of the sulfur atom with other groups is a potential strategy to modulate activity. For example, replacing sulfur with oxygen to form an oxazole ring would alter the ring's geometry and electronic properties, which could lead to a different pharmacological profile. While direct modifications of the thiazole sulfur in this specific class of compounds are not extensively documented, its role in maintaining the structural integrity and electronic nature of the thiazole scaffold is undeniable.

Modification SiteType of ModificationPotential Impact on Biological ActivityRationale
Thiazole Nitrogen (N-3)Alkylation/ArylationAlteration of potency and selectivity.Introduces steric bulk and modifies hydrogen bonding capacity. Formation of thiazolium salts can change binding interactions. tandfonline.com
Thiazole Nitrogen (N-3)Introduction of H-bond donors/acceptorsPotential for enhanced target binding.Can form additional interactions with the biological target. nih.gov
Thiazole Sulfur (S-1)Bioisosteric Replacement (e.g., with O, Se)Significant change in pharmacological profile.Alters ring electronics, size, and potential for non-bonding interactions.
Thiazole Sulfur (S-1)Oxidation (to sulfoxide (B87167) or sulfone)Likely decrease or loss of activity.Disrupts the aromaticity of the thiazole ring, leading to significant changes in shape and electronic properties.

Ring Fusion and Heterocyclic Hybridization Strategies

A prominent strategy in medicinal chemistry to enhance the therapeutic potential of a lead compound is to create hybrid molecules by combining two or more pharmacologically active heterocyclic rings. This approach has been extensively applied to thiazole derivatives to develop novel compounds with a broader spectrum of biological activities.

Thiazole-Pyrazoline Hybrids: The combination of thiazole and pyrazoline moieties has yielded hybrid compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The hybridization of these two scaffolds allows for the incorporation of different functional groups and substitution patterns, which can influence the compound's bioactivity and selectivity nih.gov. SAR studies on these hybrids have shown that the nature and position of substituents on both the thiazole and pyrazoline rings are critical for their biological effects.

Thiazole-Pyrazole Hybrids: Pyrazole-thiazole hybrids are another important class of compounds that have been synthesized and evaluated for their therapeutic potential. These hybrids have demonstrated significant anticancer, antifungal, and antibacterial activities. The molecular hybridization of pyrazole and thiazole can lead to compounds that act on multiple biological targets simultaneously, which can be advantageous in treating complex diseases like cancer.

Thiazole-Triazole Hybrids: The 1,2,3-triazole ring is another heterocyclic moiety that has been successfully hybridized with the thiazole nucleus. These hybrids have been investigated for their antimicrobial and anticancer activities. The triazole ring can participate in hydrogen bonding and other non-covalent interactions, which can enhance the binding affinity of the hybrid molecule to its target.

Hybrid SystemObserved Biological ActivitiesKey Structural Features for Activity
Thiazole-PyrazolineAntimicrobial, Anticancer, Anti-inflammatorySubstituents on both rings influence potency. The linkage position between the two rings is also crucial.
Thiazole-PyrazoleAnticancer, Antifungal, AntibacterialThe nature of the linker between the two heterocyclic rings can significantly impact activity.
Thiazole-TriazoleAntimicrobial, AnticancerThe substitution pattern on the triazole ring can modulate the biological activity of the hybrid molecule.

Biological and Mechanistic Studies of 1 5 Bromothiazol 2 Yl Ethanol Derivatives

Investigation of Molecular Mechanisms of Action

Interaction with Cellular Pathways (e.g., NF-κB activation, angiogenesis)

At present, the scientific community has not published research that would allow for a detailed discussion of these aspects of 1-(5-Bromothiazol-2-yl)ethanol.

Broad-Spectrum Biological Activity Potentials (Mechanistic Focus)

Derivatives of the this compound scaffold, which belongs to the broader class of thiazole (B1198619) compounds, have been the subject of extensive research due to their wide range of pharmacological activities. globalresearchonline.net The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen, serves as a crucial pharmacophore in numerous clinically approved drugs, demonstrating its versatility in medicinal chemistry. globalresearchonline.netnih.gov Mechanistic studies reveal that these derivatives can interact with various biological targets, leading to a spectrum of therapeutic effects.

Antimicrobial Activity Mechanisms

Thiazole derivatives exhibit significant antimicrobial properties against a wide array of pathogens, including both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com The mechanisms underlying this activity are multifaceted, often involving the disruption of essential bacterial cellular processes.

One key mechanism is the inhibition of bacterial enzymes crucial for survival. For instance, docking studies have predicted that benzothiazolylthiazolidin-4-one derivatives may exert their antibacterial effect by inhibiting LD-carboxypeptidase, an enzyme involved in the synthesis and maintenance of the bacterial cell wall. nih.gov Other identified enzymatic targets for benzothiazole (B30560) derivatives include DNA gyrase, dihydropteroate (B1496061) synthase, and dihydrofolate reductase, which are essential for DNA replication and folic acid synthesis, respectively. nih.gov

The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic properties, may facilitate their permeation into bacterial cell membranes. mdpi.com This interaction can disrupt membrane integrity, leading to the leakage of cytoplasmic contents and eventual cell death. mdpi.com The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), with lower values indicating higher potency.

Table 1: Antimicrobial Activity of Selected Thiazole Derivatives
Compound/Derivative ClassTarget OrganismActivity (MIC in µg/mL)Proposed Mechanism
Ni(II) complex with (E)-2-((5-bromothiazol-2-yl)imino)methyl)phenol ligandS. aureus, MRSA, E. faecalis, P. aeruginosa, E. coli, K. pneumoniae1.95 - 7.81 nih.govNot specified
Benzothiazolylthiazolidin-4-one derivative (Compound 18)P. aeruginosa (resistant strain)0.06 nih.govInhibition of LD-carboxypeptidase nih.gov
Sulfonamide analogues of benzothiazole (Compound 66c)P. aeruginosa, S. aureus, E. coli3.1 - 6.2 nih.govDihydropteroate synthase inhibition nih.gov
4-(4-bromophenyl)-thiazol-2-amine derivative (Compound 43c)B. subtilis28.8 µM jchemrev.comNot specified

Anticancer Activity Mechanisms

The anticancer potential of thiazole and benzothiazole derivatives is well-documented, with activity demonstrated against numerous human cancer cell lines. nih.govnih.goveurekaselect.com Their mechanisms of action are diverse and target key pathways involved in cancer cell proliferation, survival, and metastasis.

A primary anticancer mechanism is the inhibition of protein kinases , such as tyrosine kinases, which are critical components of signaling pathways (e.g., PI3K/Akt/mTOR and ERK) that regulate cell growth and survival. eurekaselect.comfrontiersin.org By blocking these enzymes, thiazole derivatives can halt the uncontrolled proliferation of cancer cells. Another significant mechanism involves the inhibition of topoisomerases , enzymes that are essential for managing DNA topology during replication. eurekaselect.com Their inhibition leads to DNA damage and triggers cell death.

Furthermore, many thiazole derivatives are potent inducers of apoptosis (programmed cell death). nih.gov This can be achieved through several routes, including:

Generation of Reactive Oxygen Species (ROS): Increased ROS levels within cancer cells create oxidative stress, which damages cellular components and activates apoptotic pathways. eurekaselect.com

Modulation of Apoptotic Proteins: These compounds can alter the expression of key regulatory proteins, such as upregulating pro-apoptotic proteins (e.g., Bax, cytochrome C) and downregulating anti-apoptotic proteins. researchgate.net

Cell Cycle Arrest: Thiazole derivatives can halt the cell cycle at specific checkpoints, such as the G0/G1 phase, preventing cancer cells from dividing and proliferating. nih.gov

Table 2: Anticancer Activity of Selected Thiazole Derivatives
Compound/Derivative ClassCancer Cell LineActivity (IC50)Mechanism of Action
Bromopyridine acetamide (B32628) benzothiazole derivative (Compound 29)SKRB-3 (Breast), SW620 (Colon), A549 (Lung), HepG2 (Liver)1.2 nM - 48 nM nih.govInduction of apoptosis nih.gov
Chlorophenyl oxothiazolidine benzothiazole (Compound 53)HeLa (Cervical)9.76 µM nih.govNot specified
1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivative (Compound 14)BJAB (B-cell lymphoma)Potent anti-proliferative activity nih.govCell cycle arrest at G0/G1 nih.gov
6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (Compound B7)A431, A549, H1299Significant inhibition of proliferation frontiersin.orgInhibition of AKT and ERK signaling pathways frontiersin.org

Anti-inflammatory Mechanisms

Derivatives of thiazole are recognized for their potent anti-inflammatory effects, which are primarily mediated through the modulation of the arachidonic acid cascade. nih.gov A key mechanism is the inhibition of cyclooxygenase (COX) enzymes , particularly the inducible COX-2 isoform, which is responsible for the synthesis of prostaglandins—key mediators of pain and inflammation. nih.gov Some derivatives also show activity against lipoxygenase (LOX) enzymes. nih.gov

Beyond enzyme inhibition, these compounds can interfere with inflammatory signaling pathways. For example, N-cyclooctyl-5-methylthiazol-2-amine hydrobromide has been shown to exert its anti-inflammatory effects by attenuating the activation of the NLRP3 inflammasome and the subsequent activation of the NF-κB pathway in microglial cells. nih.gov This leads to a significant reduction in the expression and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov

Table 3: Anti-inflammatory Activity of Selected Thiazole Derivatives
Compound/Derivative ClassIn Vivo/In Vitro ModelActivityMechanism
Benzothiazole derivative (Compound 17c)Carrageenan-induced rat paw edema80% inhibition at 3h nih.govLikely COX-2 inhibition nih.gov
Benzothiazole derivative (Compound 17i)Carrageenan-induced rat paw edema78% inhibition at 3h nih.govLikely COX-2 inhibition nih.gov
N-cyclooctyl-5-methylthiazol-2-amine hydrobromideLPS-treated BV-2 microglial cellsSignificant attenuation of TNF-α, IL-1β, IL-6 expression nih.govAttenuation of NLRP3 activation nih.gov
5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-oneIn vitro enzyme assaySelective COX-1 inhibitionInhibition of COX-1

Other Potential Biological Activity Mechanisms (e.g., antitubercular, antidiabetic, antiviral, antipsychotic, analgesic, immunomodulatory)

The structural versatility of the thiazole nucleus allows its derivatives to exhibit a broad range of other biological activities.

Antitubercular Activity: Thiazole and triazole-containing compounds have shown promising activity against Mycobacterium tuberculosis. The mechanism can involve the inhibition of essential mycobacterial enzymes, such as β-ketoacyl ACP synthase I (KasA), which is involved in mycolic acid biosynthesis—a critical component of the mycobacterial cell wall.

Antidiabetic Activity: Certain thiazole derivatives, particularly those belonging to the thiazolidinedione class (e.g., Pioglitazone), function as potent antidiabetic agents. Their primary mechanism involves acting as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), which enhances insulin (B600854) sensitivity and improves glucose metabolism. Other derivatives have been shown to inhibit α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose.

Antiviral Activity: Thiazole derivatives have demonstrated broad-spectrum antiviral activity against a range of viruses, including influenza, coronaviruses, herpes viruses, hepatitis B and C, and HIV. Mechanisms can include the inhibition of crucial viral enzymes, such as reverse transcriptase in the case of HIV, preventing viral replication. globalresearchonline.net

Antipsychotic Activity: The thiazole scaffold is present in molecules with activity on the central nervous system, and its derivatives are considered to have potential as antipsychotic agents. globalresearchonline.net While specific mechanistic pathways for this compound derivatives are not extensively detailed, this remains an area of interest for drug development.

Analgesic Activity: The pain-relieving properties of many thiazole derivatives are often directly linked to their anti-inflammatory mechanisms. nih.gov By inhibiting COX enzymes and reducing prostaglandin (B15479496) synthesis, these compounds effectively alleviate inflammatory pain.

Immunomodulatory Activity: Specific thiazole derivatives can modulate the immune system. For example, the synthetic derivative tiprotimod (B1197315) has been shown to be a potent immunopotentiator that enhances both humoral and cell-mediated immune responses, partly through the stimulation of macrophage activity. In contrast, other heterocyclic derivatives can exhibit immunosuppressive effects by selectively upregulating anti-inflammatory cytokines like TGF-β1 while suppressing pro-inflammatory ones.

Q & A

Q. What are the established synthetic routes for preparing 1-(5-Bromothiazol-2-yl)ethanol?

Methodological Answer: The synthesis typically involves functionalization of the thiazole ring. A common approach includes:

  • Nucleophilic substitution or coupling reactions : Bromine at the 5-position of the thiazole ring can undergo Suzuki-Miyaura coupling with boronic acids to introduce aryl groups. The ethanol moiety is introduced via reduction of a ketone intermediate (e.g., using NaBH₄ in ethanol under reflux) .
  • Reaction conditions : Key parameters include solvent choice (ethanol, DMF), temperature (reflux at ~80°C), and catalysts (e.g., KOH for deprotonation). For example, hydrazine hydrate in ethanol with KOH under reflux has been used for analogous thiazole derivatives .
  • Purification : Column chromatography or recrystallization (e.g., from ethanol) ensures high purity .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : To confirm the ethanol group (δ ~3.8 ppm for -CH₂OH and δ ~1.2 ppm for -OH) and bromothiazole aromatic protons (δ ~7.5–8.5 ppm) .
    • IR : O-H stretch (~3300 cm⁻¹) and C-Br vibration (~600 cm⁻¹) .
    • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ for C₅H₇BrNOS, expected m/z ~224.95) .
  • Chromatography : TLC (silica gel, chloroform:methanol 7:3) monitors reaction progress .

Q. What are the primary research applications of this compound?

Methodological Answer:

  • Medicinal Chemistry : Serves as a precursor for bioactive molecules, such as kinase inhibitors or antimicrobial agents. The bromine atom enables further functionalization via cross-coupling reactions .
  • Material Science : Used to synthesize functionalized polymers or ligands for metal-organic frameworks (MOFs) due to its polar ethanol group .
  • Biochemical Probes : The thiazole ring can act as a bioisostere for pyridine, facilitating interaction studies with enzymes like cytochrome P450 .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

Methodological Answer:

  • Solvent Optimization : Ethanol is preferred for its polarity and ability to stabilize intermediates. Mixed solvents (e.g., ethanol:water 4:1) enhance solubility of hydrophilic byproducts .
  • Catalyst Screening : Transition metals (e.g., Pd/C for coupling reactions) or organocatalysts (e.g., DMAP for acetylation) improve regioselectivity .
  • Design of Experiments (DoE) : Use Response Surface Methodology (RSM) to model variables (temperature, catalyst loading) and predict optimal conditions .

Q. How to address contradictory data in biological activity studies involving this compound derivatives?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, incubation time). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
  • Structural-Activity Relationship (SAR) Analysis : Compare derivatives with modified substituents (e.g., replacing bromine with chlorine) to isolate the ethanol group’s contribution .
  • Computational Modeling : Use docking studies (AutoDock Vina) to predict binding affinities to target proteins, resolving conflicts between in vitro and in vivo data .

Q. What strategies are effective for studying interactions between this compound and biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD) with immobilized enzymes or receptors .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
  • X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., SARS-CoV-2 main protease) to resolve binding modes at atomic resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.